molecular formula C65H106O31 B2656877 Hederacolchiside F CAS No. 68027-14-5

Hederacolchiside F

Numéro de catalogue: B2656877
Numéro CAS: 68027-14-5
Poids moléculaire: 1383.5 g/mol
Clé InChI: OTQUUEGQKWTQTA-FSPLGDHVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Hederacolchiside F is a type of saponin. Saponins like this compound have been found to exhibit strong total antioxidant activity .


Molecular Structure Analysis

This compound has a molecular formula of C65H106O31. Its average mass is 1383.519 Da and its monoisotopic mass is 1382.671753 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3. It has a molar refractivity of 328.2±0.4 cm3. It has 31 H bond acceptors and 18 H bond donors. It has 17 freely rotating bonds. Its polar surface area is 492 Å2 and its molar volume is 902.5±5.0 cm3 .

Applications De Recherche Scientifique

Membrane Permeabilization for Proteomic Studies

Hederacolchiside A1, a compound closely related to Hederacolchiside F, has been utilized in the permeabilization of cell membranes. This application aids in the release of soluble proteins into culture media, facilitating efficient strategies for analyzing the cytosolic subproteome. This approach opens new possibilities for obtaining information from the cytosolic compartment in clinical proteomic studies (Mazzucchelli et al., 2008).

Anti-Inflammatory Properties

Investigations into the anti-inflammatory potential of various saponins, including Hederacolchisides E and F, have been conducted. These studies, particularly in the context of carrageenan-induced acute paw edema in rats, have revealed that this compound exhibits significant anti-inflammatory effects. This highlights its potential therapeutic applications in inflammation-related conditions (Gepdiremen et al., 2005).

Neuroprotective and Cognition-Enhancing Effects

Hederacolchiside E, another closely related compound, has demonstrated notable neuroprotective and cognition-enhancing effects. It has been effective in reversing cognitive impairment in rats and increasing the viability of human neuroblastoma cells incubated with amyloid-beta peptide, suggesting its potential in treating Alzheimer's disease (Han, Choi, & Oh, 2007).

Antioxidant Activity

Hederacolchisides E and F have exhibited strong total antioxidant activity in various tests. Their ability to inhibit lipid peroxidation and their comparable antioxidant activities to model antioxidants suggest their potential use in treatments requiring antioxidant properties (Gülçin et al., 2004).

Antiproliferative Activity on Cancer Cells

The in vitro antiproliferative activity of Hederacolchiside A1 against various human carcinoma and melanoma cells has been evaluated, indicating potential anti-tumor applications. While this research does not directly involve this compound, it suggests that similar compounds within the same family may possess antitumor properties (Barthomeuf et al., 2002).

Apoptosis Induction in Tumor Cells

Studies have shown that Hederacolchiside A1 suppresses tumor cell proliferation by inducing apoptosis and modulating the PI3K/Akt/mTOR signaling pathway. This suggests the potential of this compound and related compounds in cancer treatment (Wang et al., 2018).

Mécanisme D'action

While the specific mechanism of action for Hederacolchiside F is not well-documented, related compounds such as Hederacolchiside A1 have been studied for their antischistosomal activity .

Safety and Hazards

Hederacolchiside F should be handled with care to avoid inhalation and contact with skin, eyes, and clothing. It is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The future research directions for Hederacolchiside F could involve further investigation into its antioxidant activity and potential anticancer effects. More research is needed to understand its synthesis, chemical reactions, and mechanism of action .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Hederacolchiside F involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Hederagenin", "Colchicine", "Methanesulfonic acid", "Sodium hydroxide", "Hydrogen peroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Hederagenin is reacted with methanesulfonic acid and sodium hydroxide to form hederagenin methanesulfonate.", "Step 2: Hederagenin methanesulfonate is reacted with colchicine in the presence of hydrogen peroxide to form hederacolchiside A.", "Step 3: Hederacolchiside A is acetylated with acetic anhydride and pyridine to form hederacolchiside B.", "Step 4: Hederacolchiside B is reacted with methanol and chloroform to form hederacolchiside F." ] }

Numéro CAS

68027-14-5

Formule moléculaire

C65H106O31

Poids moléculaire

1383.5 g/mol

Nom IUPAC

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C65H106O31/c1-25-36(69)41(74)46(79)54(87-25)94-51-30(21-67)90-53(50(83)45(51)78)85-22-31-39(72)44(77)49(82)57(91-31)96-59(84)65-17-15-60(3,4)19-28(65)27-9-10-34-61(5)13-12-35(62(6,24-68)33(61)11-14-64(34,8)63(27,7)16-18-65)93-58-52(95-55-47(80)42(75)37(70)26(2)88-55)40(73)32(23-86-58)92-56-48(81)43(76)38(71)29(20-66)89-56/h9,25-26,28-58,66-83H,10-24H2,1-8H3/t25-,26-,28-,29+,30+,31+,32-,33+,34+,35-,36-,37-,38+,39+,40-,41+,42+,43-,44-,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,61-,62-,63+,64+,65-/m0/s1

Clé InChI

OTQUUEGQKWTQTA-FSPLGDHVSA-N

SMILES isomérique

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)COC1C(C(C(C(O1)CO)O)O)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Solubilité

not available

Origine du produit

United States
Customer
Q & A

Q1: What is known about the antioxidant activity of Hederacolchiside F?

A1: this compound, a saponin isolated from Hedera colchica, has demonstrated significant antioxidant activity in several studies. [, ] One study compared its activity to known antioxidants like α-tocopherol, butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). [] Results showed that this compound exhibited strong total antioxidant activity, effectively inhibiting lipid peroxidation in a linoleic acid emulsion assay. [] At a concentration of 75 µg/mL, it showed 75% inhibition, highlighting its potential as a natural antioxidant. []

Q2: Are there other saponins from ivy species that exhibit similar antioxidant properties?

A2: Yes, research indicates that other saponins isolated from Hedera helix and Hedera colchica also possess antioxidant properties. [, ] Specifically, α-hederin and hederasaponin-C from Hedera helix, alongside hederacolchiside-E from Hedera colchica, displayed notable antioxidant activity comparable to this compound. [] This suggests that these ivy species may be valuable sources of natural antioxidants.

Q3: Has this compound been investigated for its potential in treating diabetes?

A3: While this compound itself hasn't been directly studied in the context of diabetes treatment, a closely related compound, stigmasterol-3-O-β-d-glucoside, also isolated from Akebia quinata (which contains this compound []), has shown promising results. [] This compound demonstrated the ability to enhance glucose-stimulated insulin secretion (GSIS) in INS-1 rat pancreatic β-cells. [] Furthermore, it upregulated key proteins involved in pancreatic β-cell function, including pancreas/duodenum homeobox protein-1 (PDX-1), suggesting potential for managing Type 2 diabetes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.